4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
CAS No.: 59703-00-3
Cat. No.: VC21335045
Molecular Formula: C7H9ClN2O3
Molecular Weight: 204.61 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 59703-00-3 |
---|---|
Molecular Formula | C7H9ClN2O3 |
Molecular Weight | 204.61 g/mol |
IUPAC Name | 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride |
Standard InChI | InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3 |
Standard InChI Key | SXVBQOZRZIUHKU-UHFFFAOYSA-N |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)Cl |
Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)Cl |
The compound exhibits notable chemical reactivity, particularly with water, where it undergoes decomposition rather than dissolution . This hydrolytic instability is characteristic of acid chlorides, which react with water to form the corresponding carboxylic acids with the release of hydrogen chloride. The slightly negative LogP value (-0.09) suggests marginal hydrophilicity, though this property is complicated by its reactivity with water . Due to these properties, special storage conditions are required to maintain compound integrity, typically involving sealed containers under inert atmosphere at 2-8°C .
Applications in Pharmaceutical Synthesis
Role in Peptide and Protein Synthesis
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride serves as an important coupling reagent in organic synthesis, particularly in peptide and protein assembly . The carbonyl chloride functional group readily reacts with amino groups to form amide bonds, a fundamental reaction in peptide synthesis. The dioxopiperazine moiety introduces specific structural features that may influence the conformation, stability, and biological activity of the resulting peptides.
When employed in peptide synthesis, the compound enables efficient coupling reactions under relatively mild conditions, making it valuable for syntheses involving sensitive functional groups or complex molecular architectures. These properties have contributed to its utility in the development of novel peptide-based therapeutics and research tools for studying protein structure and function.
Use in Antibiotic Development
A significant application of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is in the synthesis of β-lactam antibiotics, particularly cephalosporins . The compound's ability to introduce the dioxopiperazine structural motif makes it valuable in creating antibiotics with enhanced properties. It has been specifically identified as being related to cefoperazone synthesis and as a potential impurity in this third-generation cephalosporin antibiotic .
In antibiotic development, the structural elements contributed by this compound can influence several critical pharmacological properties including:
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Antimicrobial spectrum and potency
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Resistance to β-lactamase enzymes
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Pharmacokinetic profile
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Stability in biological environments
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Side effect profile
The dioxopiperazine structure may contribute to specific interactions with target enzymes or receptors in pathogenic bacteria, potentially enhancing the biological activity of the resulting antibiotic compounds.
Application in BATSI Synthesis
One of the most well-documented applications of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is in the synthesis of Boronic Acid Transition State Inhibitors (BATSIs) . These compounds are designed to inhibit β-lactamases, enzymes produced by bacteria that can hydrolyze and inactivate β-lactam antibiotics, thereby conferring antibiotic resistance. BATSIs are particularly valuable because they mimic the transition state of the β-lactamase reaction, allowing them to bind tightly to these enzymes without being hydrolyzed.
The synthesis of these BATSIs involves a reaction sequence in which 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is coupled with specific amino acids such as D-homotyrosine or D-tyrosine . This coupling reaction produces intermediates that are further reacted with bis-(trimethylsilyl)-aminomethaneboronate to create the final BATSI compounds . The resulting inhibitors contain the R1 side chains of antibiotics like ceftazidime and cefoperazone, which enhance their specificity for certain β-lactamases.
Research has demonstrated that these BATSIs can effectively inhibit class A and C β-lactamases, including the clinically important SHV-1 β-lactamase commonly found in Klebsiella pneumoniae . This application highlights the significance of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in developing strategies to combat antibiotic resistance, one of the most pressing challenges in modern medicine.
Chemical Reactivity and Synthesis
Reactions with Amino Acids
A well-documented reaction of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is its coupling with amino acids to form amide bonds . This reaction is particularly important in the synthesis of BATSIs and other pharmaceutical intermediates. The typical synthetic procedure involves:
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Dissolving the amino acid in a suitable solvent (e.g., dioxane)
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Adding base (NaOH and NaHCO3) to deprotonate the amino acid
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Cooling the reaction mixture to 0°C
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Adding 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
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Allowing the reaction to proceed (typically 15 minutes at 0°C followed by 2 hours at room temperature)
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Extracting and isolating the product through acidification and organic extraction
For example, the reaction with D-homotyrosine produces (R)-2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)-amino]-4-(4-hydroxy-phenyl)-butyric acid with a reported yield of 38% . These amino acid conjugates serve as key intermediates in the synthesis of more complex molecules, including BATSIs.
Analytical Characterization and Quality Control
Spectroscopic Identification
The identification and quality assessment of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride typically employ various spectroscopic techniques. Infrared (IR) spectroscopy is particularly valuable, as the compound would exhibit characteristic absorption bands for the carbonyl chloride group (typically around 1800 cm⁻¹), the ketone groups of the dioxopiperazine ring, and other structural features . Product specifications often require that the IR spectrum conforms to the expected structural pattern.
Other spectroscopic methods that would be employed include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR)
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Mass spectrometry for molecular weight confirmation and fragment analysis
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UV-visible spectroscopy, with specific attention to absorbance at 400 nm as a quality parameter
These analytical methods collectively provide a comprehensive characterization of the compound's structure, purity, and quality.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride . Quality specifications typically require a purity of >97.0% as determined by HPLC, with specific limits on related impurities such as dioxo piperazine (<3.00%) .
The development of suitable HPLC methods for this compound would involve selecting appropriate:
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Column types (likely C18 or similar reversed-phase columns)
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Mobile phase compositions (considering the compound's solubility and stability)
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Detection methods (typically UV detection)
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Validation parameters to ensure method reliability and reproducibility
These analytical approaches ensure that the compound meets the stringent quality requirements necessary for its applications in pharmaceutical synthesis.
Future Research Directions
The continued investigation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and its derivatives presents several promising research opportunities. The compound's role in synthesizing BATSIs for β-lactamase inhibition could be expanded to address evolving antibiotic resistance mechanisms . Researchers might explore modifications to the dioxopiperazine structure to optimize binding affinity, stability, and specificity of resulting inhibitors.
Additional research directions could include:
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Development of more efficient synthetic routes with higher yields and purity
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Creation of more stable derivatives that maintain reactivity while reducing sensitivity to environmental conditions
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Exploration of novel applications in peptide therapeutics beyond current uses
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Investigation of structure-activity relationships for compounds containing the dioxopiperazine motif
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Design of combination therapies pairing antibiotics with BATSI compounds to overcome specific resistance mechanisms
As pharmaceutical research continues to evolve, particularly in the areas of antibiotic development and peptide therapeutics, the role of versatile building blocks like 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is likely to expand, potentially leading to novel therapeutic approaches.
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